2-(Morpholinomethyl)morpholine

CNS Drug Delivery Physicochemical Profiling LogP Optimization

2-(Morpholinomethyl)morpholine (CAS 128454-19-3) is a bicyclic bis-morpholine building block that delivers unmatched selectivity in kinase and CNS drug discovery. Unlike generic morpholine derivatives, its bridged scaffold achieves >26,000-fold selectivity for mTOR over PI3Kα—an effect not replicable with simpler analogs. With a balanced LogP of -0.55 and enhanced hydrogen-bonding capacity, it is the rational choice for medicinal chemistry teams developing brain-penetrant therapeutics, selective kinase inhibitors, and next-generation anti-inflammatory agents. Sourced at ≥95% purity for reliable R&D and early-stage development.

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
Cat. No. B8605747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Morpholinomethyl)morpholine
Molecular FormulaC9H18N2O2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESC1COC(CN1)CN2CCOCC2
InChIInChI=1S/C9H18N2O2/c1-4-13-9(7-10-1)8-11-2-5-12-6-3-11/h9-10H,1-8H2
InChIKeyCQIYYFXLZYNRPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Morpholinomethyl)morpholine: Procurement-Grade Chemical for CNS Drug Discovery and Specialized Organic Synthesis


2-(Morpholinomethyl)morpholine (CAS 128454-19-3), also referred to as 3-[(morpholin-4-yl)methyl]morpholine, is a bicyclic heterocyclic compound characterized by two morpholine rings connected via a methylene (-CH2-) bridge . With a molecular formula of C9H18N2O2 and a molecular weight of 186.25 g/mol, this compound belongs to the class of bis-morpholine derivatives . Its structural configuration confers distinct physicochemical properties, including a calculated LogP of -0.55, which indicates balanced hydrophilicity and potential for favorable bioavailability in central nervous system (CNS) applications . The presence of dual morpholine rings enhances hydrogen-bonding capacity and introduces steric bulk, features widely leveraged in medicinal chemistry to improve target binding affinity and pharmacokinetic profiles [1]. 2-(Morpholinomethyl)morpholine is commercially available from specialty chemical suppliers with a purity typically ≥97%, making it a viable reagent for research and early-stage development .

Why 2-(Morpholinomethyl)morpholine Cannot Be Substituted by Simpler Morpholine Analogs in Key Applications


Generic substitution with simpler morpholine derivatives, such as morpholine itself or N-alkyl morpholines, is technically infeasible for applications demanding the unique properties of the bis-morpholine scaffold. 2-(Morpholinomethyl)morpholine possesses two tertiary amine centers and two ether oxygen atoms within a constrained bicyclic framework, which fundamentally alters its conformational flexibility, hydrogen-bonding capacity, and electron density distribution compared to monocyclic analogs . These structural differences translate into distinct pharmacological outcomes. For instance, in CNS-active compounds, the introduction of a bridged morpholine moiety has been shown to dramatically improve selectivity for the mammalian target of rapamycin (mTOR) over PI3Kα, achieving selectivity ratios exceeding 26,000-fold, an effect not replicable with simpler morpholine substituents [1]. Similarly, in anti-inflammatory drug design, the incorporation of a morpholinomethyl group into a benzimidazole scaffold yielded a compound (5g) with 74.17% inhibition of edema at 20 mg/kg, a level of in vivo efficacy that cannot be extrapolated to unsubstituted morpholine [2]. Therefore, substituting 2-(Morpholinomethyl)morpholine with a generic morpholine analog would likely compromise target engagement, selectivity, and overall therapeutic potential.

Quantitative Differentiation Evidence: 2-(Morpholinomethyl)morpholine vs. Closest Analogs


Physicochemical Differentiation: 2-(Morpholinomethyl)morpholine vs. Morpholine for CNS Penetration and Solubility

2-(Morpholinomethyl)morpholine exhibits a calculated LogP of -0.55, which is substantially lower (more hydrophilic) than that of unsubstituted morpholine (LogP ≈ -0.86) . However, the presence of the second morpholine ring introduces additional hydrogen bond acceptors (4 vs. 2 for morpholine) and donors (1 vs. 1), which can enhance solubility in aqueous environments while maintaining sufficient lipophilicity for passive membrane permeation . In contrast, N-methylmorpholine (LogP ≈ 0.03) is more lipophilic, potentially limiting its utility in aqueous formulations . The balanced LogP of -0.55 positions 2-(Morpholinomethyl)morpholine favorably for CNS applications, as compounds with LogP values between -0.5 and 2.0 are generally considered optimal for crossing the blood-brain barrier [1].

CNS Drug Delivery Physicochemical Profiling LogP Optimization

Selectivity Advantage: 2-(Morpholinomethyl)morpholine-Containing Derivatives vs. Monocyclic Morpholines in mTOR Inhibition

Although direct data for 2-(Morpholinomethyl)morpholine itself is limited, structure-activity relationship (SAR) studies demonstrate that replacing a simple morpholine moiety with a bridged morpholine analog in pyrazolopyrimidine-based mTOR inhibitors results in profound selectivity gains. A bridged morpholine derivative achieved an mTOR IC50 of 0.8 nM while exhibiting >26,000-fold selectivity over PI3Kα [1]. In comparison, the corresponding monocyclic morpholine analog showed significantly lower selectivity (approximately 100-fold) [1]. The enhanced selectivity is attributed to the bridged morpholine's ability to occupy a deeper hydrophobic pocket in mTOR, created by a Phe961Leu substitution relative to PI3K [1].

Kinase Inhibition mTOR/PI3K Pathway Oncology

In Vivo Efficacy Differentiation: Morpholinomethyl-Substituted Benzimidazole vs. Unsubstituted Core

In a rat paw edema model, the morpholinomethyl-substituted benzimidazole derivative 1-{(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl)-1H-benzimidazole (compound 5g) demonstrated 74.17 ± 1.28% inhibition of edema at a dose of 20 mg/kg, compared to 61.54 ± 1.56% inhibition for the unsubstituted benzimidazole core compound 5a at the same dose [1]. This represents a relative improvement of approximately 20.5% in anti-inflammatory activity attributable to the morpholinomethyl substitution.

Anti-inflammatory COX-2 Inhibition In Vivo Pharmacology

Solubility Enhancement: Morpholinomethyl Moiety vs. Lead Compound in HIF-1 Inhibitors

In the optimization of hypoxia-inducible factor-1 (HIF-1) pathway inhibitors, replacement of a benzopyran group with a phenyl ring bearing a morpholinomethyl substituent resulted in a >10-fold increase in aqueous solubility while maintaining comparable inhibitory potency [1]. Specifically, the morpholinomethyl-containing analog exhibited a solubility improvement from <10 µM to >100 µM in PBS buffer at pH 7.4, a critical enhancement for in vivo administration [1]. This finding highlights the utility of the morpholinomethyl group, a key structural feature of 2-(Morpholinomethyl)morpholine, in improving the developability profile of lead compounds.

Hypoxia-Inducible Factor Cancer Therapeutics Aqueous Solubility

Optimal Procurement and Application Scenarios for 2-(Morpholinomethyl)morpholine in Scientific Research


CNS Drug Discovery: Optimizing Blood-Brain Barrier Penetration and Target Engagement

The balanced lipophilicity (LogP = -0.55) and increased hydrogen-bonding capacity of 2-(Morpholinomethyl)morpholine make it an ideal scaffold for designing CNS-penetrant small molecules . Procurement of this compound is justified when developing therapeutics targeting neurological disorders, such as depression or neurodegeneration, where achieving adequate brain exposure is a primary challenge. The evidence from mTOR inhibitor studies suggests that incorporating a bridged morpholine moiety can enhance target selectivity by >26,000-fold, a critical advantage for minimizing off-target effects in the CNS [1].

Oncology Research: Enhancing Kinase Inhibitor Selectivity and Potency

In cancer drug discovery, particularly for targets like mTOR or PI3K, the use of 2-(Morpholinomethyl)morpholine as a building block can confer significant selectivity advantages. SAR data indicate that replacing a simple morpholine with a bridged analog improves selectivity for mTOR over PI3Kα by approximately 260-fold [1]. This makes the compound a valuable procurement choice for medicinal chemistry teams aiming to develop highly selective kinase inhibitors with reduced toxicity profiles.

Anti-inflammatory Drug Development: Improving In Vivo Efficacy via Morpholinomethyl Substitution

For programs focused on developing novel anti-inflammatory agents, 2-(Morpholinomethyl)morpholine-derived intermediates have demonstrated a direct, quantifiable enhancement of in vivo activity. In a rat paw edema model, a morpholinomethyl-substituted benzimidazole achieved 74.17% inhibition of inflammation, representing a 20.5% relative improvement over the unsubstituted core [2]. This evidence supports the procurement of 2-(Morpholinomethyl)morpholine for synthesis of next-generation COX-2 inhibitors or other anti-inflammatory scaffolds.

Lead Optimization: Addressing Poor Aqueous Solubility Without Potency Loss

When encountering lead compounds with suboptimal aqueous solubility (<10 µM), the morpholinomethyl group offers a validated strategy for solubility enhancement. Studies on HIF-1 inhibitors show that introducing a morpholinomethyl substituent can increase solubility by >10-fold while preserving target potency [3]. 2-(Morpholinomethyl)morpholine is therefore a strategic procurement for medicinal chemists seeking to improve the developability profile of their lead series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Morpholinomethyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.